molecular formula C28H40N4O B140048 N(sup 1)-(2,6-Diisopropylphenyl)-N(sup 2)-(4-dimethylamino-2-(1-methyl-3-indolyl)butyl)urea CAS No. 145131-51-7

N(sup 1)-(2,6-Diisopropylphenyl)-N(sup 2)-(4-dimethylamino-2-(1-methyl-3-indolyl)butyl)urea

Cat. No.: B140048
CAS No.: 145131-51-7
M. Wt: 448.6 g/mol
InChI Key: VNRCXPDITUCMEX-UHFFFAOYSA-N
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Description

N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea is a complex organic compound that features a urea functional group. This compound is characterized by the presence of both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the dimethylamino group. The final step usually involves the formation of the urea linkage through a reaction between an isocyanate and an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the aromatic rings.

Scientific Research Applications

N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea has various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)butyl)urea
  • N-(2,6-Bis(1-methylethyl)phenyl)-N’-(2-(1-methyl-1H-indol-3-yl)butyl)urea

Uniqueness

N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

145131-51-7

Molecular Formula

C28H40N4O

Molecular Weight

448.6 g/mol

IUPAC Name

1-[4-(dimethylamino)-2-(1-methylindol-3-yl)butyl]-3-[2,6-di(propan-2-yl)phenyl]urea

InChI

InChI=1S/C28H40N4O/c1-19(2)22-12-10-13-23(20(3)4)27(22)30-28(33)29-17-21(15-16-31(5)6)25-18-32(7)26-14-9-8-11-24(25)26/h8-14,18-21H,15-17H2,1-7H3,(H2,29,30,33)

InChI Key

VNRCXPDITUCMEX-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CCN(C)C)C2=CN(C3=CC=CC=C32)C

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CCN(C)C)C2=CN(C3=CC=CC=C32)C

Synonyms

N(sup 1)-(2,6-Diisopropylphenyl)-N(sup 2)-(4-dimethylamino-2-(1-methyl -3-indolyl)butyl)urea

Origin of Product

United States

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